molecular formula C4H10O B598469 Sec-butanol-D9 CAS No. 1202864-22-9

Sec-butanol-D9

Cat. No.: B598469
CAS No.: 1202864-22-9
M. Wt: 83.178
InChI Key: BTANRVKWQNVYAZ-CBZKUFJVSA-N
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Description

Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .

Mechanism of Action

Target of Action

It is known to interact with various enzymes and proteins within the body, similar to its non-deuterated counterpart, butan-2-ol .

Mode of Action

The mode of action of SEC-BUTANOL-D9 involves several steps. Initially, the alcohol is protonated by an acid catalyst. The protonated alcohol then loses a water molecule to form a carbocation. Finally, the carbocation loses a hydrogen ion, forming a double bond . This process is part of the dehydration of Butan-2-ol .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve multiple steps. One of the key pathways is the dehydration of Butan-2-ol, which results in the formation of different alkenes . Another pathway involves the conversion of bioethanol to butanol using Guerbet chemistry .

Chemical Reactions Analysis

Types of Reactions

Sec-butanol-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, K2Cr2O7

    Dehydration: Sulfuric acid (H2SO4)

    Substitution: Hydrogen bromide (HBr)

Major Products

    Oxidation: 2-Butanone (methyl ethyl ketone)

    Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene

    Substitution: 2-Bromobutane

Scientific Research Applications

Sec-butanol-D9 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sec-butanol-D9 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745843
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-22-9
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-22-9
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